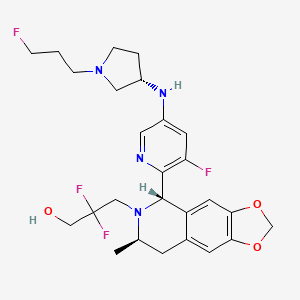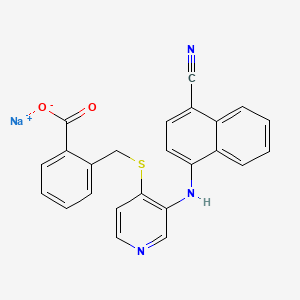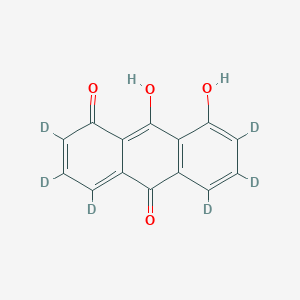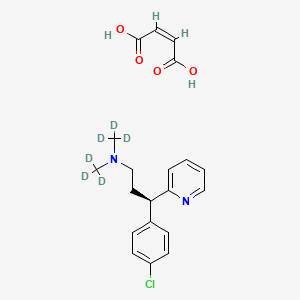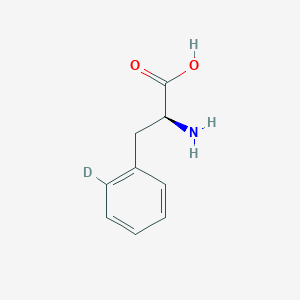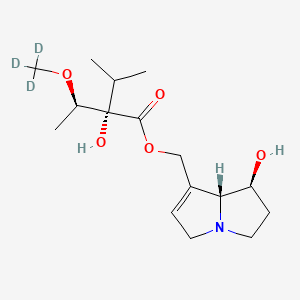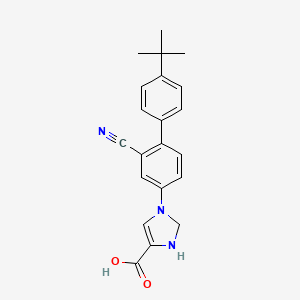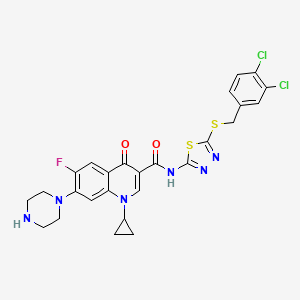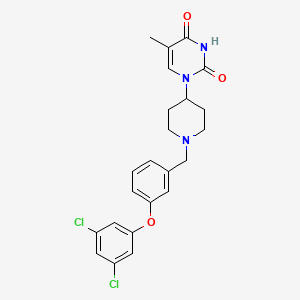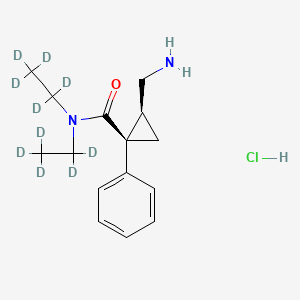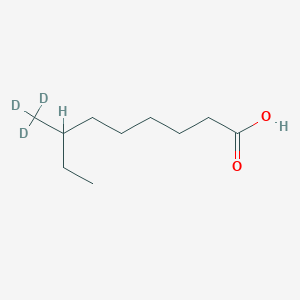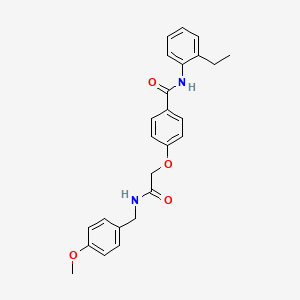
Meis-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meis-IN-3 is a potent inhibitor of the myeloid ecotropic viral integration site (MEIS) proteins. These proteins are transcription factors that play a crucial role in the regulation of gene expression, particularly in the context of embryonic development and cancer. This compound has garnered significant attention in scientific research due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Meis-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as halides and amines.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and optimization techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Meis-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
Applications De Recherche Scientifique
Meis-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of MEIS proteins in gene regulation and to develop new chemical probes.
Biology: Employed in the investigation of MEIS protein functions in embryonic development and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with dysregulated MEIS protein activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MEIS proteins.
Mécanisme D'action
Meis-IN-3 exerts its effects by inhibiting the activity of MEIS proteins. These proteins are transcription factors that bind to specific DNA sequences and regulate the expression of target genes. By inhibiting MEIS proteins, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. This inhibition can lead to the downregulation of oncogenes and the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meis-IN-1: Another MEIS inhibitor with similar properties but different potency and selectivity.
Meis-IN-2: A related compound with distinct chemical structure and biological activity.
Meis-IN-4: A newer inhibitor with enhanced efficacy and reduced side effects.
Uniqueness
Meis-IN-3 stands out due to its high potency and selectivity for MEIS proteins. Its unique chemical structure allows for effective inhibition of MEIS activity, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C25H26N2O4 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C25H26N2O4/c1-3-19-6-4-5-7-23(19)27-25(29)20-10-14-22(15-11-20)31-17-24(28)26-16-18-8-12-21(30-2)13-9-18/h4-15H,3,16-17H2,1-2H3,(H,26,28)(H,27,29) |
Clé InChI |
PVHPGRAQEKBMJC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
